
1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both an amino group and a cyclopropanol moiety in its structure makes it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropanol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-amino-1H-pyrazole with a suitable aldehyde or ketone can yield the desired pyrazole derivative, which can then be further modified to introduce the cyclopropanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, which can accelerate reaction times and improve efficiency, may be employed. Additionally, the use of environmentally friendly solvents and catalysts can be considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino group and the hydroxyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction reactions.
Substitution Reagents: Various halogenating agents, acids, or bases can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or catalysts.
Biological Studies: Its potential biological activity can be explored in various assays to identify new therapeutic agents or biochemical tools.
Mécanisme D'action
The mechanism of action of 1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclopropanol moiety may also play a role in stabilizing the compound’s binding to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-1-methylpyrazole: This compound shares the pyrazole ring and amino group but lacks the cyclopropanol moiety.
1-Methyl-1H-pyrazole-4-amine: Similar to the above, it contains the pyrazole ring and amino group but differs in the substitution pattern.
Uniqueness
1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol is unique due to the presence of the cyclopropanol group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-[(4-aminopyrazol-1-yl)methyl]cyclopropan-1-ol |
InChI |
InChI=1S/C7H11N3O/c8-6-3-9-10(4-6)5-7(11)1-2-7/h3-4,11H,1-2,5,8H2 |
Clé InChI |
UYAUHHMYWIHTKC-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN2C=C(C=N2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


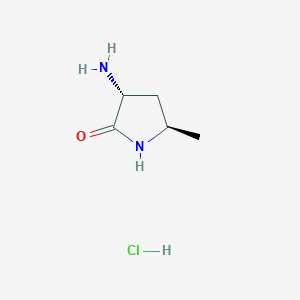
![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12940589.png)
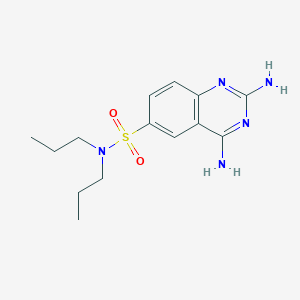
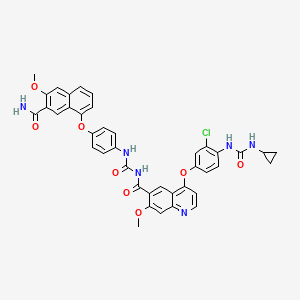
![5,6-Dihydro-4H-cyclopenta[b]furan-6-amine](/img/structure/B12940615.png)

![3-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B12940621.png)
![13-hydroxy-10,16-bis(3-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12940622.png)
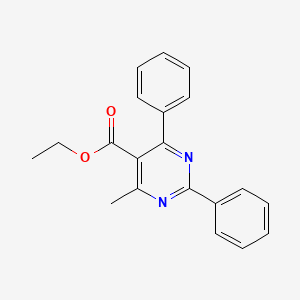
![1-[2-(Decylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12940647.png)

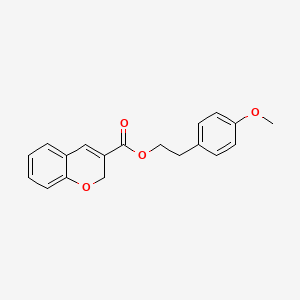

![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12940680.png)
